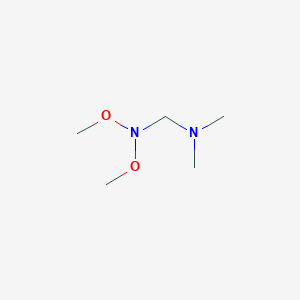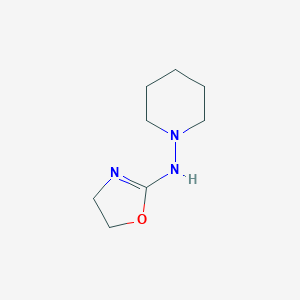
2-Bromo-5-(bromometil)piridina
Descripción general
Descripción
Dihydrokainate, also known as dihydrokainic acid, is an organic compound with the chemical formula C10H17NO4. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. Dihydrokainate is primarily known for its role as an inhibitor of the GLT-1 glutamate transporter, which is significant in the field of neuroscience .
Aplicaciones Científicas De Investigación
Dihydrokainate has several scientific research applications, including:
Pharmacology: It is used to investigate the effects of glutamate transporter inhibition on neuronal activity and neuroprotection.
Biochemistry: Dihydrokainate is employed in studies of amino acid transport and metabolism.
Medical Research: The compound is used in research on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, to explore potential therapeutic targets.
Safety and Hazards
2-Bromo-5-(bromomethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Dihydrokainate exerts its effects primarily by inhibiting the GLT-1 glutamate transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The elevated glutamate can then interact with glutamate receptors, influencing neuronal activity and potentially leading to excitotoxicity under certain conditions . The molecular targets involved include the GLT-1 transporter and various glutamate receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrokainate can be synthesized through various synthetic routes. One common method involves the reduction of kainic acid, a naturally occurring compound, to produce dihydrokainate. The reaction typically involves the use of reducing agents such as sodium borohydride under controlled conditions .
Industrial Production Methods
Industrial production of dihydrokainate may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrokainate undergoes several types of chemical reactions, including:
Oxidation: Dihydrokainate can be oxidized to form various oxidized derivatives.
Reduction: As mentioned, dihydrokainate itself is produced through the reduction of kainic acid.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in the reactions involving dihydrokainate include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydrokainate can produce oxidized derivatives with altered functional groups, while reduction typically yields the dihydrokainate itself .
Comparación Con Compuestos Similares
Similar Compounds
Domoic Acid: Another compound similar to kainic acid, used in research on excitotoxicity and neurodegeneration.
L-Glutamate: The endogenous ligand for glutamate receptors, involved in numerous physiological processes in the brain.
Uniqueness of Dihydrokainate
Dihydrokainate is unique in its selective inhibition of the GLT-1 glutamate transporter, which distinguishes it from other similar compounds that may act as receptor agonists or have broader effects on glutamate transport .
Propiedades
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMIKBAPPOPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423714 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101990-45-8 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

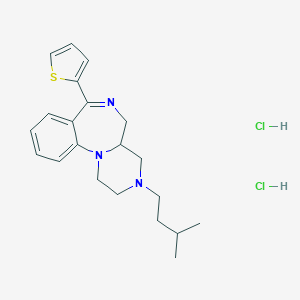



![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
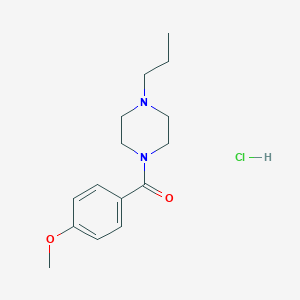
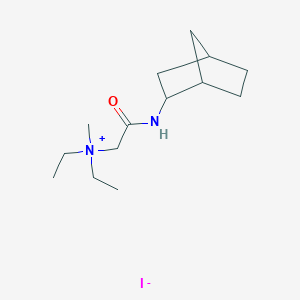
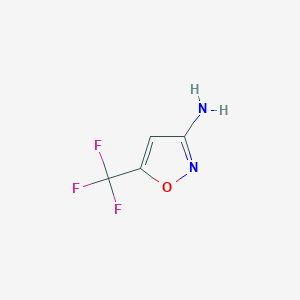
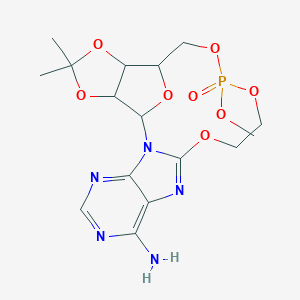
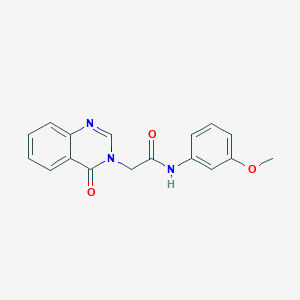

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
